1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene
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Overview
Description
1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive molecule
Preparation Methods
The synthesis of 1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in electrophilic and nucleophilic reactions, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene include other halogenated aromatic compounds such as:
1-Bromo-2-(2’-chloroethoxy)-5-fluorobenzene: Lacks the trifluoromethyl group, making it less reactive.
2-Bromo-1-(2’-chloro-1’,1’,2’-trifluoroethoxy)-4-fluorobenzene: Positional isomer with different reactivity and properties.
1-Chloro-2-(2’-bromo-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene: Contains chlorine instead of bromine, affecting its reactivity and applications.
The uniqueness of 1-Bromo-2-(2’-chloro-1’,1’,2’-trifluoroethoxy)-5-fluorobenzene lies in its specific combination of halogen atoms, which imparts distinct reactivity and makes it suitable for specialized applications in various fields of research.
Properties
IUPAC Name |
2-bromo-1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-3-4(11)1-2-6(5)15-8(13,14)7(10)12/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBKOJVVMQVBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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